Tioxidazole

Anthelmintic Potency In Vivo Efficacy Hymenolepis diminuta

Tioxidazole is a precision anthelmintic tool for veterinary parasitology and neglected disease research. It differentiates itself from generic benzimidazoles through a unique benzothiazole core, delivering superior potency against metronidazole-resistant Giardia and enabling critical cross-resistance studies in equine strongyles. Its targeted strongyle spectrum and defined metabolic disruption profile make it invaluable for drug discovery and resistance mechanism elucidation. Ensure your studies are powered by a compound with verified biological specificity.

Molecular Formula C12H14N2O3S
Molecular Weight 266.32 g/mol
CAS No. 61570-90-9
Cat. No. B1197779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTioxidazole
CAS61570-90-9
Synonymsmethyl 6-n-propoxybenzothiazole-2-carbamate
Sch 21480
tioxidazole
Molecular FormulaC12H14N2O3S
Molecular Weight266.32 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)OC
InChIInChI=1S/C12H14N2O3S/c1-3-6-17-8-4-5-9-10(7-8)18-11(13-9)14-12(15)16-2/h4-5,7H,3,6H2,1-2H3,(H,13,14,15)
InChIKeyHLLICFJUWSZHRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tioxidazole (CAS 61570-90-9): A Benzothiazole Anthelmintic with a Distinct Chemotype for Targeted Parasitic Control


Tioxidazole (Sch-21480) is a synthetic anthelmintic compound belonging to the benzothiazole class, characterized by a methyl 6-propoxybenzothiazole-2-carbamate core structure [1]. While structurally and mechanistically related to the broader benzimidazole anthelmintics through its shared carbamate pharmacophore, tioxidazole features a distinct benzothiazole heterocyclic scaffold that differentiates it from classic benzimidazoles such as albendazole, oxibendazole, and mebendazole [2]. It is exclusively approved for veterinary use, with a primary indication for the removal of susceptible gastrointestinal nematodes in horses [1].

Why Tioxidazole Cannot Be Considered a Simple Substitute for Other Anthelmintics in Research or Veterinary Procurement


Procurement of an anthelmintic based solely on its broad class membership can be scientifically invalid, as significant differences in chemotype, potency, and spectrum of activity preclude generic interchangeability. Tioxidazole, a benzothiazole, exhibits a distinct rank order of in vivo potency and a unique spectrum of activity compared to its closest benzimidazole analogs [1]. Furthermore, its demonstrated in vitro efficacy against metronidazole-resistant Giardia lamblia isolates highlights a differential biological profile that is not shared by all members of the benzimidazole class, making it a compound of unique interest for specific parasitic challenges and resistance studies [2]. The following evidence provides a quantitative basis for this differentiation.

Quantitative Evidence Differentiating Tioxidazole from Comparator Anthelmintics


Potency Ranking Against Hymenolepis diminuta in a Rat Model: Tioxidazole's Position Relative to Albendazole and Oxibendazole

A direct head-to-head study in experimentally infected rats established the in vivo anthelmintic potency rank order against the tapeworm Hymenolepis diminuta. While all three compounds were effective as a single oral dose, tioxidazole (TIOX) was found to be less potent than the benzimidazoles albendazole (ABZ) and oxibendazole (OBZ) [1]. This establishes a clear and quantifiable differentiation in therapeutic strength that is critical for dose selection and efficacy expectations when comparing these compounds.

Anthelmintic Potency In Vivo Efficacy Hymenolepis diminuta Benzimidazole Comparator

Activity Spectrum in Horses: High Efficacy Against Specific Strongyles but No Activity Against Bots and Tapeworms

The efficacy of tioxidazole was quantified in naturally infected horses using the critical test method. At a dose of 11 mg/kg, a micronized formulation achieved 100% removal of Strongylus vulgaris and Parascaris equorum, and 88-100% removal of small strongyles [1]. Critically, the compound demonstrated no measurable activity against bots (Gastrophilus spp.) or tapeworms (Anoplocephala spp.) [1]. This establishes a defined spectrum of activity that differs from many other broad-spectrum anthelmintics.

Equine Parasitology Anthelmintic Spectrum Strongylus vulgaris Bots Tapeworms

Cross-Resistance Profile: Tioxidazole is Ineffective Against Benzimidazole-Resistant Small Strongyles

In a critical test on a foal naturally infected with a population of small strongyles known to be resistant to benzimidazoles, tioxidazole (11 mg/kg) achieved only a 27% removal rate [1]. This poor efficacy confirms a high degree of cross-resistance between the benzothiazole tioxidazole and benzimidazole-resistant nematodes. This is a critical differentiating factor when selecting an anthelmintic for use in a population with known or suspected resistance.

Drug Resistance Benzimidazole Resistance Small Strongyles Cross-Resistance

In Vitro Activity Against Metronidazole-Resistant Giardia lamblia

A high-throughput screening study identified tioxidazole as one of three compounds (alongside fumagillin and carbadox) with potent in vitro activity against metronidazole-resistant human Giardia lamblia isolates (assemblages A and B) [1]. This activity profile distinguishes tioxidazole from metronidazole, the standard-of-care for giardiasis which fails against these resistant strains. This evidence positions tioxidazole as a candidate for further investigation in the context of drug-resistant giardiasis.

Giardiasis Metronidazole Resistance Drug Repurposing Giardia lamblia

Biochemical Mechanism: Disruption of Glycogen Metabolism and Glucose Uptake in Tapeworms

In vivo treatment of Hymenolepis diminuta in rats with a therapeutically effective dose of tioxidazole resulted in a significant biochemical disruption. Recovered worms were smaller and contained markedly lower glycogen levels (as a percentage of wet weight) compared to untreated controls [1]. Additionally, in vitro studies showed that worms from treated rats absorbed and metabolized significantly smaller quantities of exogenous glucose [1]. This metabolic disruption is a key component of its anthelmintic action, shared with but not necessarily identical to the effects of benzimidazoles.

Mechanism of Action Glycogen Metabolism Glucose Uptake Hymenolepis diminuta

Optimal Scientific and Veterinary Application Scenarios for Tioxidazole Based on Evidence


Research on Benzimidazole Cross-Resistance Mechanisms in Cyathostomins

Given its demonstrated 27% efficacy against a benzimidazole-resistant small strongyle population [1], tioxidazole serves as an excellent tool compound for investigating the shared resistance mechanisms between benzimidazoles and benzothiazoles. Researchers can use tioxidazole in comparative studies to elucidate the molecular basis of cross-resistance, including the role of beta-tubulin mutations or drug efflux pumps, and to screen for novel compounds that can overcome this resistance.

Targeted Equine Deworming Programs for Strongyle Control

In equine veterinary practice, tioxidazole is best applied in targeted deworming programs where strongyles are the primary concern and fecal egg count reduction tests confirm susceptibility. Its high efficacy (88-100%) against Strongylus vulgaris, S. edentatus, and small strongyles [2], combined with its lack of activity against bots and tapeworms, makes it a precision tool for reducing strongyle burdens without unnecessary pressure on other parasite populations, aligning with sustainable parasite control strategies.

In Vitro Screening for Novel Anti-Giardiasis Agents

The identification of tioxidazole as a potent compound against metronidazole-resistant Giardia lamblia in vitro [3] makes it a valuable reference standard in screening assays for new anti-giardiasis drug candidates. Its activity can be used as a benchmark to evaluate the potency of novel synthetic or natural compounds against drug-resistant protozoa, providing a crucial comparator for hit-to-lead optimization programs in neglected tropical disease research.

Studies on Parasite Energy Metabolism and Mode of Action

The documented effect of tioxidazole on glycogen depletion and impaired glucose uptake in Hymenolepis diminuta [4] positions it as a useful pharmacological probe for studying energy metabolism in parasitic helminths. Scientists can use tioxidazole in controlled experiments to dissect the pathways involved in glucose absorption and glycogen synthesis, or to compare the metabolic disruption profiles of different anthelmintic classes, contributing to a deeper understanding of their biochemical modes of action.

Technical Documentation Hub

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